1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine ring substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with diethyl oxalate, followed by cyclization to form the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with signaling pathways critical for tumor cell proliferation and survival .
Comparison with Similar Compounds
1-Phenylpyrazine-2,3(1H,4H)-dione: Lacks the dimethyl substitution on the phenyl ring.
1-(2-Methylphenyl)pyrazine-2,3(1H,4H)-dione: Contains only one methyl group on the phenyl ring.
1-(2,6-Dichlorophenyl)pyrazine-2,3(1H,4H)-dione: Substituted with chlorine atoms instead of methyl groups.
Uniqueness: 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)10(8)14-7-6-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMMGZROXHQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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